
nu2058
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NU2058 is a guanine-based CDK inhibitor with therapeutic potential . Research indicates that it may be a potential anticancer agent with low toxicity for CRC (colorectal cancer) patients .
Scientific Research Applications of this compound
- Targeting Colorectal Cancer: this compound selectively inhibits the proliferation of CRC cells with nuclear β-catenin activation in vitro and in vivo . It targets the Wnt/β-catenin pathway, which is often excessively activated in CRC patients .
- Mechanism of Action: this compound directly targets Ran-binding protein 3 (RanBP3). By increasing the interaction between RanBP3 and β-catenin, this compound promotes the nuclear export of β-catenin, which in turn inhibits the transcription of c-Myc and cyclin D1, inducing cell senescence .
- Impact on Tumor Growth: Studies involving subcutaneous tumor xenografts in mice demonstrated that oral administration of this compound (15 mg/kg/day) reduced the volumes of tumors generated by DLD1 and HCT15 cells by 53% and 62%, respectively . Ki-67 immunohistochemical staining showed that this compound significantly suppressed the proliferation index of these tumor xenografts .
- Cellular Senescence Induction: this compound induces cell senescence by directly targeting RanBP3-β-catenin signaling in CRC cells .
- Combination Therapy: The translational significance of this compound, alone or in combination with chemotherapeutic drugs like oxaliplatin and irinotecan (SN38), has been demonstrated in orthotopic tumor and patient-derived xenograft models .
- Activity Against Other Cancers: this compound has shown the ability to inhibit cell proliferation in esophageal and liver cancer cells .
Data Table: Effects of this compound on Tumor Xenografts
Cell Line | Tumor Volume Reduction | Proliferation Index Suppression |
---|---|---|
DLD1 | 53% | Significant |
HCT15 | 62% | Significant |
SW620 | No change | Not significant |
Case Studies
- In vivo Study: In a study using nude mice with subcutaneous tumor xenografts, this compound was orally administered at 15 mg/kg/day. The results indicated that this compound reduced the tumor volumes of DLD1 and HCT15 cell-derived xenografts by 53% and 62%, respectively. There were no significant changes in body weight, critical organ histology, serum levels of AST and ALT, or various blood indexes between the treatment and control groups, suggesting low toxicity .
- CRC Cell Lines: Experiments on CRC cell lines with varying nuclear expression of β-catenin identified this compound as a selective inhibitor of proliferation in cells with nuclear β-catenin activation . Further analysis showed increased β-galactosidase staining in DLD1 and HCT15 cells exposed to this compound, confirming cellular senescence .
Wirkmechanismus
Target of Action
NU2058, also known as 6-O-Cyclohexylmethyl Guanine or 6-(cyclohexylmethoxy)-9H-purin-2-amine, is a potent, competitive, and guanine-based inhibitor . The primary targets of this compound are Cyclin-dependent kinases (CDKs) , specifically CDK1 and CDK2 . CDKs play a crucial role in cell cycle regulation and proliferation, making them significant targets in cancer research and treatment .
Mode of Action
This compound interacts with its targets, CDK1 and CDK2, by binding in the ATP binding pocket in a different orientation from other purine-based inhibitors . This interaction inhibits the activity of these kinases, disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDKs by this compound affects the cell cycle, particularly the transition from G1 phase to S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . Furthermore, this compound has been found to increase the interaction of RanBP3 and β-catenin, promoting nuclear export of β-catenin, which further inhibits transcription of c-Myc and cyclin D1, inducing cell senescence .
Pharmacokinetics
It’s known that this compound is a competitive inhibitor with respect to atp . The IC50 values for CDK2 and CDK1 are 17 μM and 26 μM, respectively . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of CDKs by this compound leads to disruption of the cell cycle, potentially causing cell death . This makes this compound a potential therapeutic agent for cancers where CDKs are overactive or dysregulated. In particular, this compound has shown anti-cancer activity in androgen-independent prostate cancer cells and colorectal cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NU2058 involves the reaction of guanine with cyclohexylmethyl chloride under basic conditions. The reaction typically proceeds as follows:
- Guanine is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Cyclohexylmethyl chloride is added to the solution.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures.
- The product, O6-(Cyclohexylmethyl)guanine, is isolated by filtration and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NU2058 unterliegt aufgrund des Vorhandenseins des Guanin-Molekülteils hauptsächlich Substitutionsreaktionen. Es kann aufgrund seiner Struktur auch an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: this compound kann unter basischen Bedingungen mit verschiedenen Alkylierungsmitteln reagieren, um substituierte Derivate zu bilden.
Wasserstoffbrückenbindungen: Das Guanin-Molekülteil in this compound kann Wasserstoffbrückenbindungen mit komplementären Basen oder anderen Wasserstoffbrücken-Donoren/Akzeptoren bilden.
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise substituierte Guanin-Derivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung von cyclin-abhängigen Kinasen und die Entwicklung neuer CDK-Inhibitoren zu untersuchen.
Biologie: Wird in Zellzyklusstudien eingesetzt, um die Regulation der Zellteilung und die Rolle von CDKs in verschiedenen zellulären Prozessen zu verstehen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen in der Krebstherapie, da es CDK2 und CDK1 hemmen kann, die für die Progression des Zellzyklus in Krebszellen entscheidend sind .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die ATP-Bindungstasche von CDK2 und CDK1 kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung von Zielproteinen, die für die Progression des Zellzyklus erforderlich sind, was zu einem Zellzyklusarrest führt und möglicherweise Apoptose in Krebszellen induziert. Die molekularen Ziele von this compound umfassen CDK2 und CDK1, und es interferiert mit den an der Zellzyklusregulation beteiligten Wegen .
Vergleich Mit ähnlichen Verbindungen
NU2058 ist in seiner Struktur und seinem Hemmungsmodus im Vergleich zu anderen CDK-Inhibitoren einzigartig. Einige ähnliche Verbindungen umfassen:
Olomoucin: Ein weiterer CDK-Inhibitor, der sich in einer anderen Orientierung innerhalb der ATP-Bindungstasche von CDK2 bindet.
This compound zeichnet sich durch seine spezifischen Bindungseigenschaften und seine potente Hemmung von CDK2 und CDK1 aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und Medikamentenentwicklung macht .
Biologische Aktivität
NU2058, a purine-based compound, has garnered attention for its biological activity, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article synthesizes findings from various studies to elucidate its mechanisms, efficacy in cancer treatment, and potential therapeutic applications.
This compound primarily inhibits CDK1 and CDK2, which are pivotal in regulating the cell cycle. The compound's structure allows it to form strong interactions within the ATP-binding site of CDK2, enhancing its inhibitory effects. Notably, the presence of a cyclohexylmethyl group at the O6 position optimizes its binding affinity, making it a potent inhibitor of these kinases .
Colorectal Cancer (CRC)
A significant study demonstrated that this compound selectively inhibits the proliferation of CRC cells exhibiting nuclear β-catenin activation. It was identified through a screening process involving 280 bioactive compounds and showed efficacy in both in vitro and in vivo models. Notably, this compound was found to induce cellular senescence rather than apoptosis in CRC cells, suggesting a unique mechanism of action .
Key Findings:
- Cell Lines Tested: DLD1 and HCT15 showed reduced nuclear β-catenin levels upon treatment.
- Mechanism: Increased interaction between RanBP3 (a tumor suppressor) and β-catenin promotes nuclear export of β-catenin.
- Cell Cycle Arrest: this compound induced G1 phase arrest, evidenced by decreased expression of cyclins D1, CDK4, and CDK6 .
Other Cancer Types
In addition to CRC, this compound has shown potential against esophageal and liver cancer cells. The compound's ability to inhibit cell proliferation across various cancer types highlights its broad-spectrum anticancer activity .
Synergistic Effects with Chemotherapeutics
This compound has been studied for its ability to enhance the cytotoxic effects of traditional chemotherapeutics like cisplatin and melphalan. In head and neck cancer cells, this compound increased the effectiveness of cisplatin by enhancing intracellular platinum levels and DNA adduct formation without increasing DNA damage from melphalan .
Table 1: Efficacy of this compound with Chemotherapeutics
Chemotherapeutic | Dose Modification Factor | Mechanism |
---|---|---|
Cisplatin | 3.1 | Increases platinum-DNA adducts |
Melphalan | 2.3 | Enhances cytotoxicity without increasing DNA adduct formation |
Case Studies
Several case studies have documented the clinical implications of this compound:
- Colorectal Cancer Study : In a patient-derived xenograft model, this compound exhibited low toxicity while effectively reducing tumor size when combined with standard chemotherapy .
- Androgen-Independent Prostate Cancer : A study indicated that this compound could inhibit growth in androgen-independent prostate cancer cell lines, demonstrating its potential as a treatment option for resistant forms of this disease .
Eigenschaften
IUPAC Name |
6-(cyclohexylmethoxy)-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGXGTJJAOZBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161058-83-9 | |
Record name | NU 2058 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Cyclohexylmethoxy)-3H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NU-2058 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.